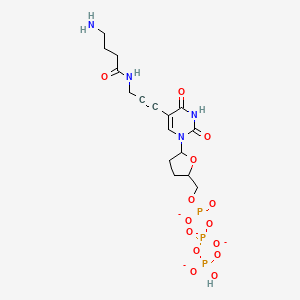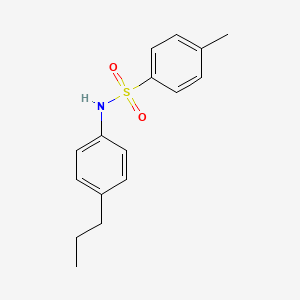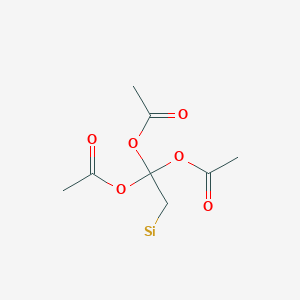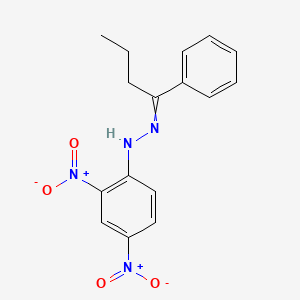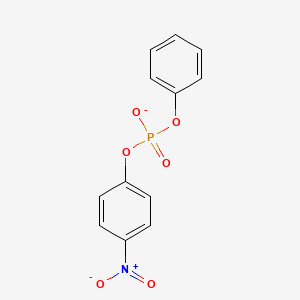
4-Nitrophenyl phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl phenyl phosphate is an organic compound that belongs to the class of phenyl phosphates. It is characterized by the presence of a nitrophenyl group and a phenyl phosphate group. This compound is widely used in various biochemical assays and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl phenyl phosphate can be synthesized through the reaction of 4-nitrophenol with phenyl phosphate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the phosphate ester bond. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as crystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl phenyl phosphate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using alkaline phosphatase at an optimal pH of around 9.8.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Major Products Formed:
Hydrolysis: 4-Nitrophenol and phenyl phosphate.
Reduction: 4-Aminophenyl phenyl phosphate.
Applications De Recherche Scientifique
4-Nitrophenyl phenyl phosphate is extensively used in scientific research, particularly in the following areas:
Biochemistry: It serves as a substrate in enzyme assays to measure the activity of phosphatases.
Molecular Biology: Used in ELISA (enzyme-linked immunosorbent assay) to detect the presence of specific antibodies or antigens.
Medicinal Chemistry: Employed in the synthesis of various pharmaceutical intermediates.
Industrial Applications: Utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The primary mechanism of action of 4-nitrophenyl phenyl phosphate involves its hydrolysis by phosphatase enzymes. The enzyme binds to the phosphate group, facilitating the cleavage of the phosphate ester bond and releasing 4-nitrophenol and phenyl phosphate . This reaction is often monitored spectrophotometrically by measuring the absorbance of 4-nitrophenol at 405 nm .
Comparaison Avec Des Composés Similaires
4-Nitrophenyl Phosphate: Similar in structure but lacks the phenyl group attached to the phosphate.
4-Nitrophenyl Acetate: Contains an acetate group instead of a phosphate group.
4-Nitrophenyl-β-D-glucopyranoside: A sugar derivative used in glycosidase assays.
Uniqueness: 4-Nitrophenyl phenyl phosphate is unique due to its dual functional groups, which allow it to participate in both phosphate and nitro group-related reactions. This dual functionality makes it a versatile compound in various biochemical and industrial applications .
Propriétés
IUPAC Name |
(4-nitrophenyl) phenyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10NO6P/c14-13(15)10-6-8-12(9-7-10)19-20(16,17)18-11-4-2-1-3-5-11/h1-9H,(H,16,17)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIMRTPHCMVSEZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6P- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50822577 |
Source


|
| Record name | 4-Nitrophenyl phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793-12-4 |
Source


|
| Record name | 4-Nitrophenyl phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
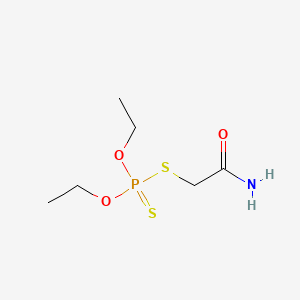

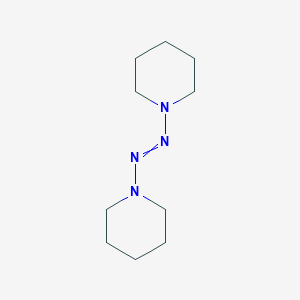

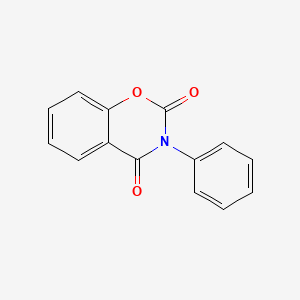
![12,14-Dioxa-1-azoniatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),16-heptaene](/img/structure/B14754006.png)
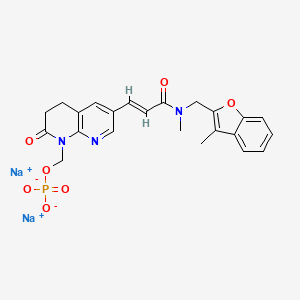
![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)
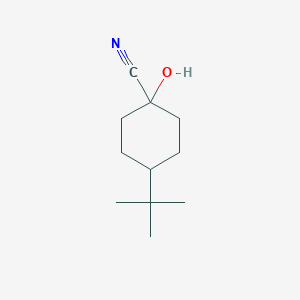
![2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14754020.png)
